molecular formula C6H15N3O B1385856 3-(Isopropylamino)propanohydrazide CAS No. 1040689-38-0

3-(Isopropylamino)propanohydrazide

Cat. No.: B1385856
CAS No.: 1040689-38-0
M. Wt: 145.2 g/mol
InChI Key: VOQHXEDSHYSPMW-UHFFFAOYSA-N
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Description

3-(Isopropylamino)propanohydrazide is a chemical compound with the molecular formula C6H15N3O and a molecular weight of 145.2 g/mol. This compound has garnered attention in the scientific community due to its potential therapeutic and industrial applications. It is synthesized for various scientific and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Isopropylamino)propanohydrazide typically involves the reaction of isopropylamine with a suitable hydrazide precursor. One common method includes the following steps:

    Preparation of the hydrazide precursor: This involves the reaction of a carboxylic acid derivative with hydrazine to form the corresponding hydrazide.

    Reaction with isopropylamine: The hydrazide is then reacted with isopropylamine under controlled conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(Isopropylamino)propanohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

3-(Isopropylamino)propanohydrazide has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: It is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 3-(Isopropylamino)propanohydrazide involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and biological responses .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-(Isopropylamino)propanohydrazide include:

  • 3-(Isopropylamino)propanamide
  • 3-(Isopropylamino)propanoic acid
  • 3-(Isopropylamino)propanol

Uniqueness

This compound is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities. Its versatility in synthetic applications and potential therapeutic uses make it a valuable compound in scientific research.

Properties

IUPAC Name

3-(propan-2-ylamino)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N3O/c1-5(2)8-4-3-6(10)9-7/h5,8H,3-4,7H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOQHXEDSHYSPMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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